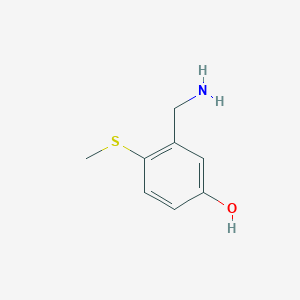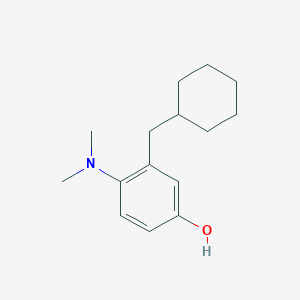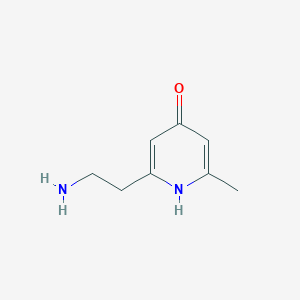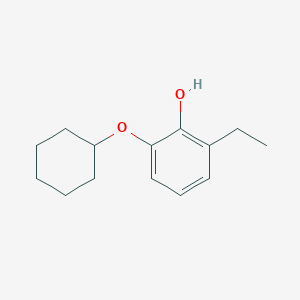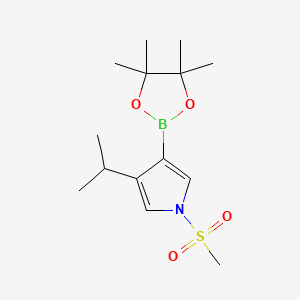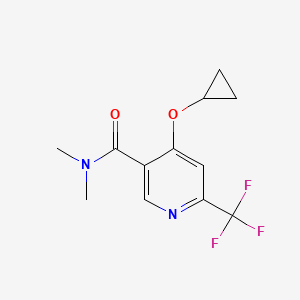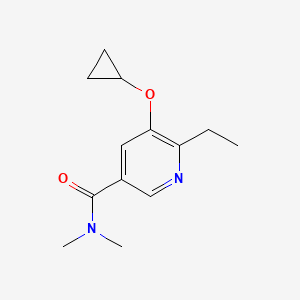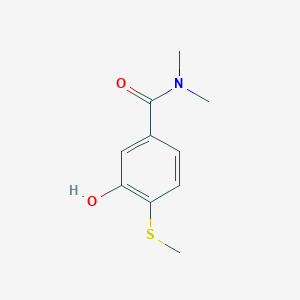
3-Hydroxy-N,N-dimethyl-4-(methylthio)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-N,N-dimethyl-4-(methylsulfanyl)benzamide is an organic compound with the molecular formula C10H13NO2S It is a derivative of benzamide, characterized by the presence of a hydroxy group, a dimethylamino group, and a methylsulfanyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-N,N-dimethyl-4-(methylsulfanyl)benzamide typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-(methylsulfanyl)benzoic acid.
Amidation: The carboxylic acid group of 4-(methylsulfanyl)benzoic acid is converted to an amide group through a reaction with dimethylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).
Hydroxylation: The final step involves the introduction of a hydroxy group at the meta position relative to the amide group. This can be achieved through electrophilic aromatic substitution using a suitable hydroxylating agent.
Industrial Production Methods
In an industrial setting, the production of 3-Hydroxy-N,N-dimethyl-4-(methylsulfanyl)benzamide may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-N,N-dimethyl-4-(methylsulfanyl)benzamide undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Ethers, esters.
Scientific Research Applications
3-Hydroxy-N,N-dimethyl-4-(methylsulfanyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound is explored for its use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used as a probe to study enzyme-substrate interactions and other biochemical processes.
Industrial Applications: The compound is investigated for its potential use as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 3-Hydroxy-N,N-dimethyl-4-(methylsulfanyl)benzamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, while the dimethylamino group can participate in electrostatic interactions. The methylsulfanyl group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-N,N-dimethylbenzamide: Lacks the methylsulfanyl group, which may affect its lipophilicity and biological activity.
3-Hydroxy-N,N-diethyl-4-(methylsulfanyl)benzamide: Similar structure but with diethylamino group instead of dimethylamino group, which may influence its steric and electronic properties.
3-Hydroxy-N,N-dimethyl-4-(ethylsulfanyl)benzamide: Similar structure but with ethylsulfanyl group, which may affect its reactivity and biological interactions.
Uniqueness
3-Hydroxy-N,N-dimethyl-4-(methylsulfanyl)benzamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the hydroxy, dimethylamino, and methylsulfanyl groups allows for diverse interactions and reactivity, making it a versatile compound for various applications.
Properties
Molecular Formula |
C10H13NO2S |
|---|---|
Molecular Weight |
211.28 g/mol |
IUPAC Name |
3-hydroxy-N,N-dimethyl-4-methylsulfanylbenzamide |
InChI |
InChI=1S/C10H13NO2S/c1-11(2)10(13)7-4-5-9(14-3)8(12)6-7/h4-6,12H,1-3H3 |
InChI Key |
YNHKKFDNSFGGPE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=CC(=C(C=C1)SC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







